4-(3-Aminophenyl)piperidine-2,6-dione
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Overview
Description
4-(3-Aminophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of piperidine-2,6-dione, featuring an amino group attached to a phenyl ring.
Mechanism of Action
Target of Action
The primary target of 4-(3-Aminophenyl)piperidine-2,6-dione is Cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized Cereblon ligand , which means it binds to the Cereblon protein and modulates its function .
Mode of Action
This compound interacts with its target, Cereblon, by binding to it. This binding is facilitated by the compound’s terminal amine group , which allows for rapid conjugation with carboxyl-containing linkers
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein degradation . The compound is used as a building block for the development of protein degrader molecules . These molecules can selectively target specific proteins for degradation, thereby influencing the downstream effects of various biochemical pathways.
Pharmacokinetics
The compound’s ability to rapidly conjugate with carboxyl-containing linkers suggests that it may be readily absorbed and distributed within the body .
Result of Action
The primary result of this compound’s action is the degradation of specific proteins . By acting as a building block for protein degrader molecules, this compound can influence the levels of specific proteins within the cell. This can have various molecular and cellular effects, depending on the functions of the degraded proteins.
Biochemical Analysis
Biochemical Properties
4-(3-Aminophenyl)piperidine-2,6-dione interacts with various enzymes, proteins, and other biomolecules. It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers . This property makes it a valuable tool in the development of protein degrader libraries .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)piperidine-2,6-dione typically involves the following steps :
Starting Material: The synthesis begins with L-Glutamine.
Protection: In an alkaline medium, L-Glutamine undergoes protection to form N-tert-butoxycarbonyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N,N’-carbonyldiimidazole, the protected L-Glutamine cyclizes to form N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.
Deprotection: The protected intermediate is then deprotected in an acidic medium to yield 3-amino-2,6-piperidinedione hydrochloride.
Final Product:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted piperidine-2,6-dione derivatives.
Scientific Research Applications
4-(3-Aminophenyl)piperidine-2,6-dione has several scientific research applications :
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as a functionalized Cereblon ligand in the development of protein degrader building blocks.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known Cereblon ligand with similar structural features.
Lenalidomide: Another derivative of thalidomide with enhanced therapeutic properties.
Pomalidomide: A more potent analog used in the treatment of multiple myeloma.
Uniqueness
4-(3-Aminophenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a functionalized Cereblon ligand makes it a valuable tool in the development of targeted protein degradation therapies .
Properties
IUPAC Name |
4-(3-aminophenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSKWJBFJFCWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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